Cas no 2044712-91-4 ((5-cyanothiophen-3-yl)methanesulfonyl chloride)

2044712-91-4 structure
상품 이름:(5-cyanothiophen-3-yl)methanesulfonyl chloride
CAS 번호:2044712-91-4
MF:C6H4ClNO2S2
메가와트:221.684457778931
MDL:MFCD30469508
CID:4634410
PubChem ID:125424389
(5-cyanothiophen-3-yl)methanesulfonyl chloride 화학적 및 물리적 성질
이름 및 식별자
-
- (5-cyanothiophen-3-yl)methanesulfonyl chloride
-
- MDL: MFCD30469508
- 인치: 1S/C6H4ClNO2S2/c7-12(9,10)4-5-1-6(2-8)11-3-5/h1,3H,4H2
- InChIKey: YGSYZGWYRRSBBT-UHFFFAOYSA-N
- 미소: C1SC(C#N)=CC=1CS(Cl)(=O)=O
(5-cyanothiophen-3-yl)methanesulfonyl chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301455-1.0g |
(5-cyanothiophen-3-yl)methanesulfonyl chloride |
2044712-91-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-301455-5.0g |
(5-cyanothiophen-3-yl)methanesulfonyl chloride |
2044712-91-4 | 95% | 5.0g |
$3479.0 | 2023-02-26 | |
Enamine | EN300-301455-0.05g |
(5-cyanothiophen-3-yl)methanesulfonyl chloride |
2044712-91-4 | 95% | 0.05g |
$278.0 | 2023-09-06 | |
AstaTech | AT13324-0.25/G |
(5-CYANOTHIOPHEN-3-YL)METHANESULFONYL CHLORIDE |
2044712-91-4 | 95% | 0.25g |
$672 | 2023-09-19 | |
Ambeed | A1089534-1g |
(5-Cyanothiophen-3-yl)methanesulfonyl chloride |
2044712-91-4 | 95% | 1g |
$1084.0 | 2024-07-28 | |
Enamine | EN300-301455-1g |
(5-cyanothiophen-3-yl)methanesulfonyl chloride |
2044712-91-4 | 95% | 1g |
$1200.0 | 2023-09-06 | |
1PlusChem | 1P01B638-1g |
(5-Cyanothiophen-3-yl)methanesulfonyl chloride |
2044712-91-4 | 95% | 1g |
$1369.00 | 2025-03-19 | |
1PlusChem | 1P01B638-50mg |
(5-Cyanothiophen-3-yl)methanesulfonyl chloride |
2044712-91-4 | 95% | 50mg |
$344.00 | 2025-03-19 | |
1PlusChem | 1P01B638-10g |
(5-cyanothiophen-3-yl)methanesulfonyl chloride |
2044712-91-4 | 95% | 10g |
$6439.00 | 2023-12-19 | |
A2B Chem LLC | AV99924-10g |
(5-cyanothiophen-3-yl)methanesulfonyl chloride |
2044712-91-4 | 95% | 10g |
$5466.00 | 2024-04-20 |
(5-cyanothiophen-3-yl)methanesulfonyl chloride 관련 문헌
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2044712-91-4 ((5-cyanothiophen-3-yl)methanesulfonyl chloride) 관련 제품
- 1693955-63-3(1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-one)
- 2034577-36-9(N-({[2,4'-bipyridine]-3-yl}methyl)-3,5-dimethoxybenzamide)
- 2172204-98-5(3-5-(2-aminoethyl)piperidin-2-ylbenzaldehyde)
- 2649030-81-7(3-(1H-imidazol-4-yl)-2-isocyanatopropanoic acid)
- 1897102-78-1(1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine)
- 2091057-21-3(Cyclohexanamine, 4-[1-(1-methylethyl)-1H-imidazol-2-yl]-, trans-)
- 149300-02-7(2-Propen-1-yl O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-β-D-glucopyranoside)
- 2138271-44-8(Benzene, [[(5-chloro-4-cyclopropyl-2,4-dimethylpentyl)oxy]methyl]-)
- 464-78-8(7,7-dimethyl-2-oxo-norbornane-1-carboxylic acid)
- 408325-61-1(3,3-dibromo-1,7,7-trimethylbicyclo2.2.1heptan-2-one)
추천 공급업체
Amadis Chemical Company Limited
(CAS:2044712-91-4)(5-cyanothiophen-3-yl)methanesulfonyl chloride

순결:99%
재다:1g
가격 ($):976.0